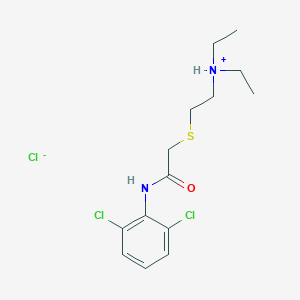
2',6'-Dichloro-2-(2-(diethylamino)ethyl)thioacetanilide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2',6'-Dichloro-2-(2-(diethylamino)ethyl)thioacetanilide hydrochloride, commonly referred to as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the medical field. It is a white crystalline powder that is soluble in water and ethanol. Diclofenac is used to treat various conditions such as pain, inflammation, and fever.
Mécanisme D'action
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. Prostaglandins are produced by the body in response to injury or inflammation. Diclofenac blocks the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting the production of prostaglandins, Diclofenac reduces pain and inflammation.
Biochemical and physiological effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are responsible for causing inflammation. It has also been shown to reduce the production of reactive oxygen species (ROS), which can cause damage to cells and tissues. Diclofenac has also been shown to have antioxidant properties, which can help to protect cells and tissues from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, there are some limitations to using Diclofenac in lab experiments. It can have variable effects depending on the dose and duration of treatment. It can also have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are a number of future directions for research on Diclofenac. One area of research is the development of new formulations of Diclofenac that can improve its efficacy and reduce its side effects. Another area of research is the development of new uses for Diclofenac, such as in the treatment of cancer. Finally, there is a need for further research to better understand the mechanism of action of Diclofenac and its effects on different cell types and tissues.
Méthodes De Synthèse
Diclofenac is synthesized by reacting 2,6-dichloroaniline with thioacetic acid in the presence of concentrated hydrochloric acid. The resulting product is then reacted with diethylamine to obtain Diclofenac. The synthesis method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and gout. Diclofenac has also been studied for its potential use in cancer treatment. Studies have shown that Diclofenac can inhibit the growth of cancer cells and induce apoptosis.
Propriétés
Numéro CAS |
101651-69-8 |
|---|---|
Formule moléculaire |
C14H21Cl3N2OS |
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
2-[2-(2,6-dichloroanilino)-2-oxoethyl]sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H20Cl2N2OS.ClH/c1-3-18(4-2)8-9-20-10-13(19)17-14-11(15)6-5-7-12(14)16;/h5-7H,3-4,8-10H2,1-2H3,(H,17,19);1H |
Clé InChI |
BIEJESCEKNFHHW-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCSCC(=O)NC1=C(C=CC=C1Cl)Cl.[Cl-] |
SMILES canonique |
CC[NH+](CC)CCSCC(=O)NC1=C(C=CC=C1Cl)Cl.[Cl-] |
Synonymes |
2-[(2,6-dichlorophenyl)carbamoylmethylsulfanyl]ethyl-diethyl-azanium c hloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)

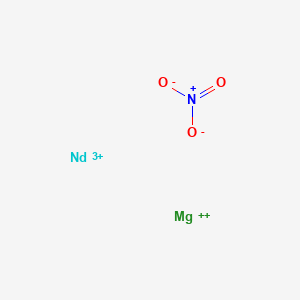

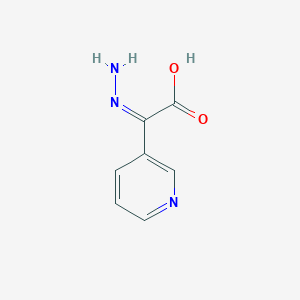
![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)

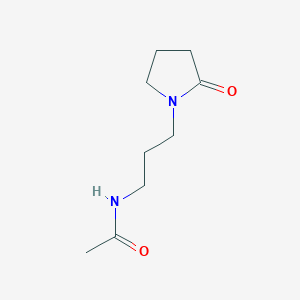
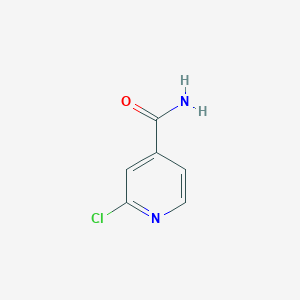
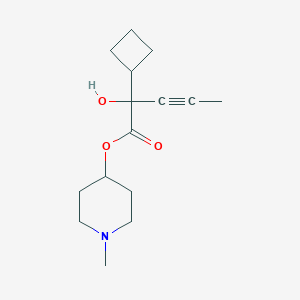
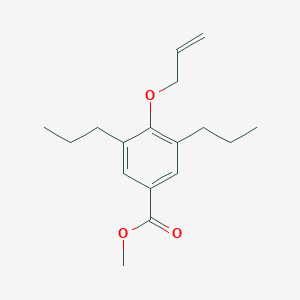

![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)